molecular formula C21H13ClO6 B2525023 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate CAS No. 896033-36-6

6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl propanoate

Cat. No.: B2525023
CAS No.: 896033-36-6
M. Wt: 396.78
InChI Key: YBERDALNEDTYOT-UHFFFAOYSA-N
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Description

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique bichromene structure, which includes two chromene units connected through a central oxygen atom, and a propanoate group attached to one of the chromene units.

Scientific Research Applications

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate typically involves the condensation of appropriate chromene derivatives under controlled conditions. One common method involves the reaction of 6-chlorochromene-3-carboxylic acid with a suitable propanoate ester in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Halogen substitution reactions can introduce different halogen atoms into the chromene structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as halogenated chromene compounds.

Mechanism of Action

The mechanism of action of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid
  • 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl acetate
  • 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate

Uniqueness

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl propanoate is unique due to its specific substitution pattern and the presence of the propanoate group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO6/c1-2-19(23)26-13-4-5-14-15(10-20(24)27-18(14)9-13)16-8-11-7-12(22)3-6-17(11)28-21(16)25/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBERDALNEDTYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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